The synthesis of tert-butyl 5-amino-3-cyclopropyl-1H-pyrazole-1-carboxylate typically involves a multi-step reaction process. One common method includes the reaction of cyclopropyl hydrazine with tert-butyl 3-oxo-3-(pyrazol-1-yl)propanoate. The following steps outline the synthesis process:
This synthesis can be optimized for industrial production by implementing automated systems that enhance control over reaction parameters and purification processes.
The molecular structure of tert-butyl 5-amino-3-cyclopropyl-1H-pyrazole-1-carboxylate features a pyrazole ring with substituents that significantly influence its chemical behavior:
The compound's three-dimensional conformation can be analyzed using computational chemistry methods or X-ray crystallography, providing insights into its reactivity and interaction with biological targets .
Tert-butyl 5-amino-3-cyclopropyl-1H-pyrazole-1-carboxylate undergoes various chemical reactions:
These reactions are influenced by factors such as solvent choice, temperature, and the presence of catalysts or bases .
The mechanism of action for tert-butyl 5-amino-3-cyclopropyl-1H-pyrazole-1-carboxylate involves its interactions with specific biological targets, primarily enzymes or receptors. Upon binding to these targets, it may modulate their activity through competitive inhibition or allosteric regulation. The exact pathways depend on the biological system being studied; for instance:
Tert-butyl 5-amino-3-cyclopropyl-1H-pyrazole-1-carboxylate exhibits several notable physical and chemical properties:
These properties play a crucial role in determining its behavior in biological systems and its suitability for various applications .
Tert-butyl 5-amino-3-cyclopropyl-1H-pyrazole-1-carboxylate has several significant applications in scientific research:
N-Boc-protected aminopyrazoles represent a strategically significant class of heterocyclic building blocks in contemporary drug discovery. These compounds combine the versatile pyrazole core—known for its hydrogen-bonding capacity and metabolic stability—with the tert-butoxycarbonyl (Boc) protecting group, which masks the reactive amino functionality during synthetic elaboration. The Boc group serves dual purposes: it protects the amine from undesirable reactions during molecular assembly, and its steric bulk can directly influence the molecule’s conformation and binding interactions with biological targets [1] [3]. This molecular architecture is particularly valuable in kinase inhibitor development, where the pyrazole nitrogen atoms frequently form critical hinge-binding interactions within the ATP-binding site. The scaffold’s modularity allows systematic structural optimization through substitutions at the 3- and 5-positions, enabling fine-tuning of pharmacodynamic and pharmacokinetic properties [6].
N-Boc-aminopyrazoles function as privileged intermediates in synthesizing complex bioactive molecules. Their synthetic utility is demonstrated in multi-step routes where the Boc group is selectively cleaved under mild acidic conditions (e.g., trifluoroacetic acid) to liberate the free amine. This amine serves as a handle for installing diverse pharmacophores via amidation, reductive amination, or urea formation. The Boc-protected derivative tert-butyl 5-amino-3-cyclopropyl-1H-pyrazole-1-carboxylate (CAS 437982-59-7) exemplifies this strategy, providing a stable crystalline solid (molecular weight: 223.27 g/mol, formula: C₁₁H₁₇N₃O₂) suitable for storage and controlled synthetic manipulation [1] [2] [3]. Its physicochemical profile—including moderate lipophilicity and sufficient solubility in organic solvents—facilitates purification and characterization at intermediate stages. In kinase inhibitor programs, such as those targeting the PCTAIRE subfamily (CDK16, CDK17, CDK18), this scaffold enables rapid exploration of structure-activity relationships (SAR). Researchers systematically modify the C3-cyclopropyl group and the C5-amino functionality to enhance potency and selectivity against oncologically relevant targets [6].
Table 1: Physicochemical Profile of tert-Butyl 5-amino-3-cyclopropyl-1H-pyrazole-1-carboxylate
Property | Value | Source |
---|---|---|
CAS Registry Number | 437982-59-7 | [2] [3] |
Molecular Formula | C₁₁H₁₇N₃O₂ | [1] [3] |
Molecular Weight | 223.27 g/mol | [1] [2] |
SMILES String | NC1=CC(C2CC2)=NN1C(OC(C)(C)C)=O | [1] |
InChI Key | LIRVTXMQFQGLQV-UHFFFAOYSA-N | [1] |
Storage Stability | -20°C under inert atmosphere, dark | [2] |
The cyclopropyl group at the 3-position of the pyrazole ring confers distinct advantages in drug design. This small, highly strained carbocycle acts as a bioisostere for alkyl, alkenyl, or aryl groups while imparting unique properties:
Table 2: Impact of C3-Substituents on Kinase Inhibitor Potency
C3 Substituent | Core Structure | CDK16 Cellular EC₅₀ | Selectivity Profile |
---|---|---|---|
Methyl | tert-Butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate | ~150 nM | Moderate (hits multiple CDKs) |
Cyclopropyl | tert-Butyl 5-amino-3-cyclopropyl-1H-pyrazole-1-carboxylate | 33 nM | High (PCTAIRE/PFTAIRE family) |
The synthesis of this compound evolved from earlier methodologies for 3,5-disubstituted pyrazole carboxylates. Initial routes focused on ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylates, which required harsh deprotection/decarboxylation steps to access 5-amino derivatives. The direct introduction of the Boc-protected amino group emerged as a more efficient strategy, likely via cyclocondensation of cyclopropyl-containing β-ketoesters with N-Boc-protected hydrazines [7]. The compound entered commercial catalogs (e.g., Sigma-Aldrich, BLD Pharm) as a specialized building block following its identification in kinase inhibitor patent literature . Its prominence grew with the publication of selective CDK16 inhibitors, where it served as the key precursor for synthesizing 43d—a cellularly active inhibitor inducing G2/M phase arrest. The compound’s structural identity was unequivocally confirmed via spectroscopic data (¹H/¹³C NMR, HRMS) and its crystalline nature facilitated X-ray quality crystal formation for target-inhibitor co-crystallization studies [6]. Today, it represents a critical intermediate for probing the biological functions of understudied kinases like CDK16/CDK17/CDK18 and developing anticancer agents targeting p27 ubiquitination pathways [6].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0